
(2-(Difluoromethyl)pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Difluoromethyl)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H8F2N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethyl)pyridin-3-yl)methanamine typically involves the introduction of a difluoromethyl group to a pyridine ring. One common method is the reaction of 2-chloromethylpyridine with difluoromethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Difluoromethyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as hypervalent iodine compounds in combination with TEMPO.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include difluoromethylated pyridine derivatives, aldehydes, ketones, and various substituted pyridines.
Aplicaciones Científicas De Investigación
(2-(Difluoromethyl)pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-(Difluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Trifluoromethyl)pyridin-3-yl)methanamine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
(2-(Chloromethyl)pyridin-3-yl)methanamine: The presence of a chloromethyl group instead of a difluoromethyl group can lead to different reactivity and applications.
Uniqueness
(2-(Difluoromethyl)pyridin-3-yl)methanamine is unique due to the presence of the difluoromethyl group, which can impart specific chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of new pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C7H8F2N2 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
[2-(difluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)6-5(4-10)2-1-3-11-6/h1-3,7H,4,10H2 |
Clave InChI |
HGXOUCNAGNLHQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13435537.png)
![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)
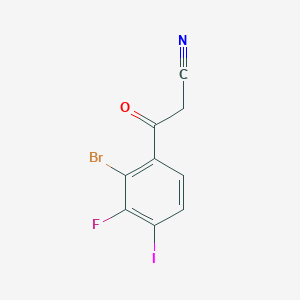
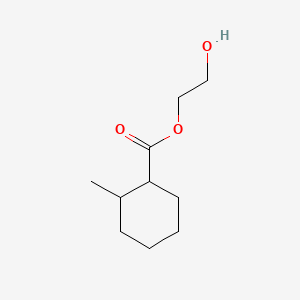

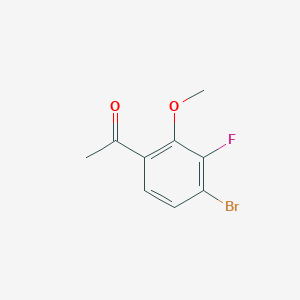
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
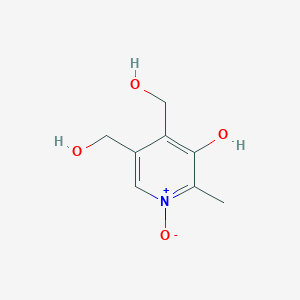
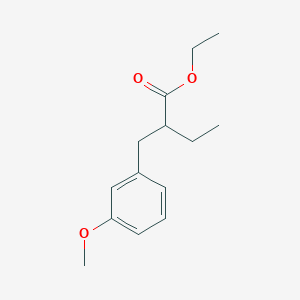

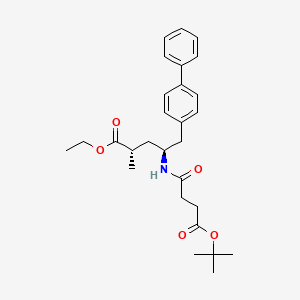


![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)
